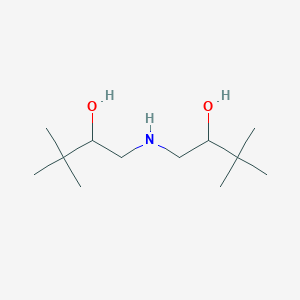
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol
Übersicht
Beschreibung
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol (HMDB) is an important organic compound that is widely used in the laboratory for a variety of purposes. HMDB is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is widely used in scientific research for a variety of purposes. It is commonly used as a starting material for the synthesis of other compounds, such as drugs and other organic molecules. This compound is also used in the study of biochemical and physiological processes, as it can be used to measure the activity of enzymes and other proteins. In addition, this compound is used in laboratory experiments to study the effects of drugs and other compounds on cellular processes.
Wirkmechanismus
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is an organic compound that has a variety of biochemical and physiological effects. It is believed to interact with proteins and enzymes in the body, resulting in a variety of effects. For example, this compound is believed to inhibit the activity of certain enzymes, resulting in a decrease in the production of certain metabolites. In addition, this compound is believed to interact with receptors on the surface of cells, resulting in changes in the expression of certain genes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have anti-microbial, anti-viral, and anti-fungal properties. In addition, this compound has been shown to have neuroprotective effects, as well as effects on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a relatively stable compound, which makes it ideal for use in a variety of laboratory experiments. However, this compound is also a relatively reactive compound, and it can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Zukünftige Richtungen
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol has a wide range of potential applications in scientific research, and there is still much to be learned about its biochemical and physiological effects. Future research could focus on its potential uses in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, further research could focus on its potential effects on the cardiovascular system, as well as its potential uses in the development of new drugs and other compounds. Finally, research could focus on its potential applications in the development of new synthetic methods and the synthesis of new compounds.
Synthesemethoden
1-(2-Hydroxy-3,3-dimethyl-butylamino)-3,3-dimethyl-butan-2-ol is synthesized by a process known as a Grignard reaction, which involves the combination of an alkyl halide and an organomagnesium compound. The Grignard reaction produces a carbanion, which is then reacted with an aldehyde or ketone to form the desired product. This reaction is often carried out in the presence of a base, such as sodium hydroxide, to drive the reaction to completion. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
Eigenschaften
IUPAC Name |
1-[(2-hydroxy-3,3-dimethylbutyl)amino]-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2/c1-11(2,3)9(14)7-13-8-10(15)12(4,5)6/h9-10,13-15H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIHIUVFDYVHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNCC(C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287832 | |
| Record name | 1,1′-Iminobis[3,3-dimethyl-2-butanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044764-17-1 | |
| Record name | 1,1′-Iminobis[3,3-dimethyl-2-butanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044764-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Iminobis[3,3-dimethyl-2-butanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



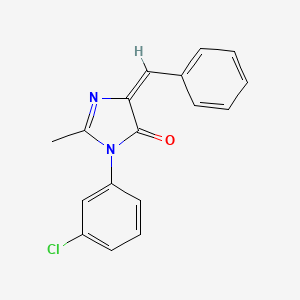
![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)
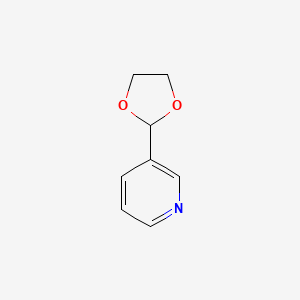
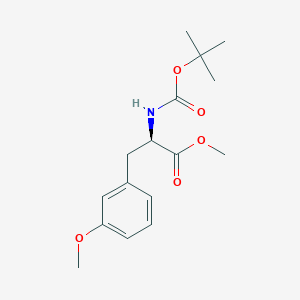
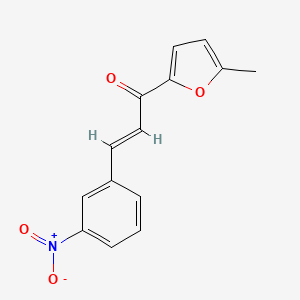


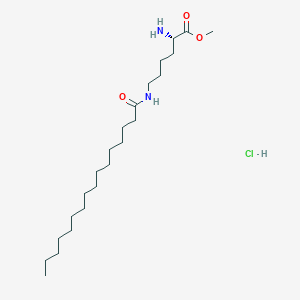
![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6353610.png)


![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
